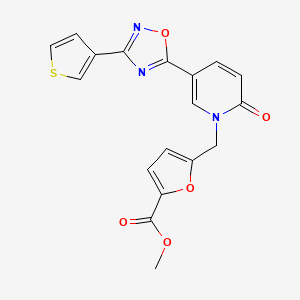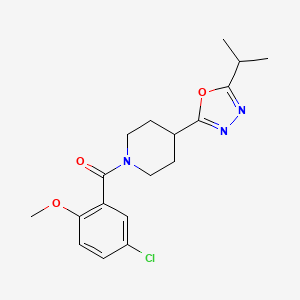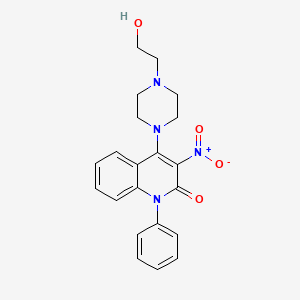
4-Acetyl-N,N-dimethylbenzamide
Vue d'ensemble
Description
The compound 4-Acetyl-N,N-dimethylbenzamide is a chemical derivative of benzamide with specific substituents that alter its chemical and physical properties. While the provided papers do not directly discuss 4-Acetyl-N,N-dimethylbenzamide, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of amide precursors with various reagents. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide is achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . This suggests that similar synthetic strategies could potentially be applied to synthesize 4-Acetyl-N,N-dimethylbenzamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of 4-Acetyl-N,N-dimethylbenzamide. For example, the structure of a related compound, 1,3-dimethyl-4-(3,5-dimethylbenzoylamino)-2-oxoimidazolidine-5-spiro-4′-[1′,4′-dihydro-1′-acetyl]pyridine, was confirmed by crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The reactivity of related compounds with isocyanates has been studied, showing the formation of different products depending on the nature of the isocyanate used . This indicates that 4-Acetyl-N,N-dimethylbenzamide could also undergo reactions with isocyanates, potentially leading to a variety of products. The specific outcomes would depend on the reaction conditions and the substituents present on both the benzamide and the isocyanate.
Physical and Chemical Properties Analysis
Although the papers do not directly discuss the physical and chemical properties of 4-Acetyl-N,N-dimethylbenzamide, they do provide information on related compounds. For example, the use of 13C-cyanide ion in the synthesis of a trypsin inhibitor suggests that isotopic labeling could be a useful tool for studying the physical properties of benzamide derivatives . Additionally, the absence of cyanide ion exchange with acetonitrile under certain conditions provides insights into the chemical stability of the compound .
Applications De Recherche Scientifique
Synthetic Chemistry Applications :
- Hanessian and Moralioglu (1972) describe how N,N-Dimethylbenzamide can react with vicinal cis-diols to form cyclic acetals, useful as temporary protecting groups in synthetic chemistry, particularly for selective acylation processes (Hanessian & Moralioglu, 1972).
- The study by Braña et al. (1990) highlights the reactivity of a similar compound, N‐[(α‐acetoxy)‐4‐pyridylmethyl]‐3,5‐dimethylbenzamide, with alkyl isocyanates, leading to various derivatives with potential applications in organic synthesis (Braña et al., 1990).
Pharmacological Research :
- Robertson et al. (1991) discuss the metabolization of ameltolide, a 4-aminobenzamide derivative, and its pharmacological implications. This research provides insights into the metabolic pathways and efficacy of related compounds (Robertson et al., 1991).
- Rodrigues et al. (2016) explore N-acylhydrazone derivatives, including compounds structurally related to 4-Acetyl-N,N-dimethylbenzamide, as potential histone deacetylase inhibitors for cancer therapy (Rodrigues et al., 2016).
Environmental Science :
- Sun et al. (2002) investigated the acetylation of rice straw, incorporating dimethylaminopyridine, a compound related to 4-Acetyl-N,N-dimethylbenzamide, as a catalyst. This research has implications for environmental cleanup and oil spill management (Sun et al., 2002).
Safety and Hazards
4-Acetyl-N,N-dimethylbenzamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Acetyl-N,N-dimethylbenzamide .
Propriétés
IUPAC Name |
4-acetyl-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXGLUHGAXACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-N,N-dimethylbenzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)
![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)

![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)
![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)
![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)

